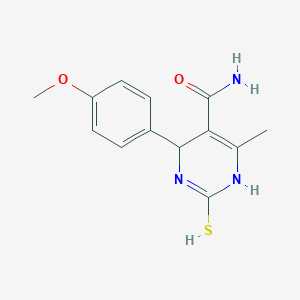

4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Description

This compound belongs to the Biginelli-type dihydropyrimidine (DHPM) family, characterized by a pyrimidine ring with a thioxo group at position 2 and substituents at positions 4 and 3. The 4-(4-methoxyphenyl) group at C-4 and the carboxamide moiety at position 5 distinguish it from other DHPM derivatives.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-7-10(12(14)17)11(16-13(19)15-7)8-3-5-9(18-2)6-4-8/h3-6,11H,1-2H3,(H2,14,17)(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTWTTBYLSEVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Stoichiometry

The conventional preparation of 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves a one-pot, three-component reaction between:

-

4-Methoxybenzaldehyde (1 mmol),

-

Acetoacetanilide (1 mmol),

-

Thiourea (1.2 mmol),

The reaction proceeds via initial formation of a Knoevenagel adduct between the aldehyde and acetoacetanilide, followed by cyclocondensation with thiourea to generate the tetrahydropyrimidine core. The uranyl catalyst facilitates proton transfer and stabilizes intermediates, enhancing reaction efficiency.

Reaction Conditions and Workup

Table 1: Conventional Synthesis Parameters for Analogous Derivatives

| Compound | Aldehyde Component | X (O/S) | Time (min) | Yield (%) | m.p. (°C) |

|---|---|---|---|---|---|

| 4a | 4-Hydroxyphenyl | O | 450 | 82 | 225–228 |

| 4g | 4-Ethoxy-3-methoxy | S | 480 | 76 | 123–126 |

| 4j | 4-Ethoxyphenyl | O | 450 | 80 | 235–238 |

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation drastically reduces reaction times by enabling rapid, uniform heating. For example, derivatives analogous to the target compound achieve completion in 15–19 minutes at 160 W, compared to 7–8 hours conventionally. This method also improves yields by 5–7% due to minimized side reactions.

Protocol for Microwave Synthesis

-

Reactants : Identical to conventional method (1:1:1.2 ratio of aldehyde, acetoacetanilide, thiourea).

-

Catalyst : 5 mol% UO₂(NO₃)₂·6H₂O in 5 mL acetonitrile.

-

Irradiation : Pulsed intervals of 3 minutes at 160 W, totaling 15–18 minutes.

-

Workup : Similar to conventional method, with recrystallization from methanol.

Table 2: Microwave Synthesis Outcomes for Related Compounds

| Compound | X (O/S) | Time (min) | Yield (%) | m.p. (°C) |

|---|---|---|---|---|

| 4b | S | 16 | 83 | 214–217 |

| 4d | S | 18 | 78 | 242–245 |

| 4m | O | 17 | 78 | 248–251 |

Optimization of Reaction Parameters

Catalyst Loading and Solvent Effects

Uranyl nitrate hexahydrate at 5 mol% in acetonitrile optimizes cyclization efficiency. Polar aprotic solvents like acetonitrile enhance solubility of intermediates, while lower catalyst loadings (<3 mol%) result in incomplete conversions.

Role of Substituents

-

4-Methoxyphenyl Group : Electron-donating methoxy groups increase aldehyde reactivity, accelerating Knoevenagel adduct formation.

-

Thioxo vs. Oxo : Thiourea-derived thioxo analogs exhibit faster cyclization due to sulfur’s nucleophilicity.

Structural Characterization and Purity Assessment

Spectroscopic Analysis

-

IR Spectroscopy : Key peaks include νmax 1673 cm⁻¹ (C=O stretch), 1616 cm⁻¹ (C=N), and 1252 cm⁻¹ (C-S).

-

¹H NMR : Distinct signals at δ 5.25–5.62 ppm (CH of tetrahydropyrimidine), δ 3.95–4.03 ppm (OCH₃), and δ 2.04–2.51 ppm (CH₃).

-

HRMS : Confirms molecular ion [M⁺] at m/z 383.1304 (calculated for C₂₀H₂₁N₃O₃S).

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to remove the thioxo group, yielding a dihydropyrimidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of the compound exhibit antimicrobial properties. A study highlighted the synthesis of related compounds that demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .

- Anticancer Properties : Several studies have explored the anticancer potential of pyrimidine derivatives. The compound's structure allows it to interact with cellular pathways involved in cancer progression. For instance, research has shown that similar compounds can inhibit tumor growth in vitro and in vivo models .

- Neuroprotective Effects : There is emerging evidence that compounds with a similar framework may offer neuroprotective benefits. One study noted that certain derivatives could mitigate damage in models of traumatic brain injury, indicating a possible application in neurodegenerative diseases .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of synthesized pyrimidine derivatives against E. coli and Staphylococcus aureus. The results indicated that specific modifications to the structure enhanced antibacterial activity significantly.

| Compound | Activity Against E. coli | Activity Against Staphylococcus aureus |

|---|---|---|

| Compound A | Inhibition Zone: 15 mm | Inhibition Zone: 12 mm |

| Compound B | Inhibition Zone: 18 mm | Inhibition Zone: 10 mm |

Anticancer Research

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that compounds derived from this class could induce apoptosis and inhibit proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 5.0 | MCF-7 |

| Compound D | 3.2 | HeLa |

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioxo group is particularly important for its reactivity, allowing the compound to form covalent bonds with target molecules .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares the 1,2,3,4-tetrahydro-5-pyrimidinecarboxamide backbone with analogs but differs in substituent groups:

Antioxidant Activity

Antimicrobial Activity

Other Activities

- Thymidine Phosphorylase Inhibition : Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM derivatives demonstrated enzyme inhibition, highlighting the role of substituents in target specificity .

Discussion of Substituent Effects

- Electron-Donating vs. Chloro or fluoro substituents increase lipophilicity, favoring antimicrobial activity .

- Functional Group Influence : Carboxamides may offer better metabolic stability compared to esters, which are prone to hydrolysis .

Biological Activity

4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.

- Molecular Formula : C16H20N2O4S

- Molecular Weight : 336.406 g/mol

- CAS Number : 12025093

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a related compound was evaluated for its efficacy against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cell death in a dose-dependent manner .

Case Study:

A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicating apoptosis .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers .

The biological activity of 4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell proliferation.

- Antioxidant Activity : Exhibits free radical scavenging properties that contribute to its protective effects against oxidative stress .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and thioureas. Key steps include:

- Reagent selection : Use 4-methoxybenzaldehyde, methyl acetoacetate, and thiourea as precursors.

- Catalyst optimization : Acidic catalysts (e.g., HCl, iodine) or solvent-free conditions under microwave irradiation improve yield (e.g., 85–92% purity) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallographic parameters : Triclinic or monoclinic systems with unit cell dimensions (e.g., a = 9.29 Å, b = 13.28 Å, c = 14.51 Å) and torsion angles (e.g., dihedral angle ≈89.6° between aryl and pyrimidine rings) confirm near-orthogonal geometry .

- Spectroscopic support : IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (methoxy proton resonance at δ 3.7–3.8 ppm), and elemental analysis cross-validate the structure .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial testing : Disk diffusion assays against E. coli or S. aureus with MIC values reported .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do solvent polarity and temperature affect its thermodynamic stability in solution?

Studies using UV-Vis spectroscopy and calorimetry reveal:

- Solubility trends : Higher solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding with the carboxamide group .

- Thermodynamic parameters : ΔH°sol (enthalpy of solution) and ΔG°sol (Gibbs free energy) are solvent-dependent, with exothermic behavior in ethanol .

Q. What strategies resolve contradictions in crystallographic data between derivatives?

Q. How can reaction kinetics be optimized for scalable synthesis?

Q. What computational methods predict its bioactivity and binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.